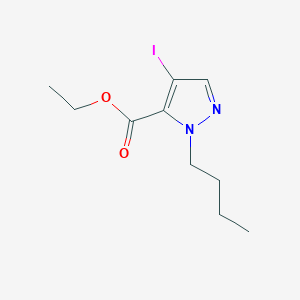
ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied due to their significant biological activities and applications in various fields, including medicine and agriculture .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of an alkyne with hydrazine, followed by iodination and esterification. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs scalable methods such as multicomponent reactions and the use of heterogeneous catalysts like Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup .
化学反応の分析
Types of Reactions
Ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and pyrazole carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives and similar heterocyclic compounds:
Ethyl 4-iodo-1H-pyrazole-5-carboxylate: Similar structure but lacks the butyl group, which may affect its biological activity.
Imidazole Derivatives: Share a similar five-membered ring structure but differ in nitrogen atom positioning, leading to different reactivity and applications.
Indole Derivatives: Contain a fused benzene ring, offering different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
ethyl 2-butyl-4-iodopyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O2/c1-3-5-6-13-9(8(11)7-12-13)10(14)15-4-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTYPHWUMVMDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)I)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
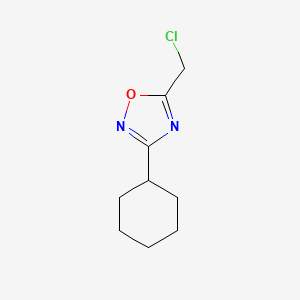
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide](/img/structure/B2952482.png)
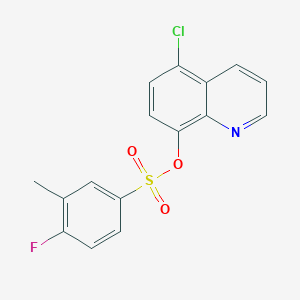
![ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate](/img/structure/B2952485.png)
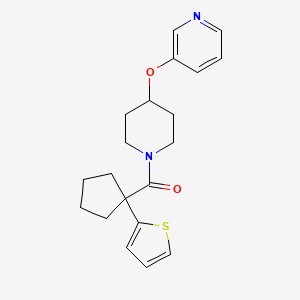
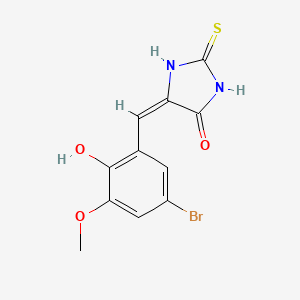
![Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2952488.png)
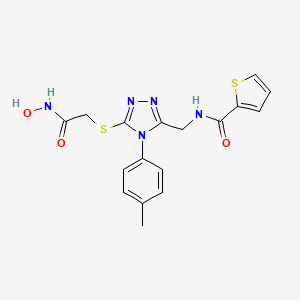
![N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2952494.png)
![3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide](/img/structure/B2952496.png)
![2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2952498.png)
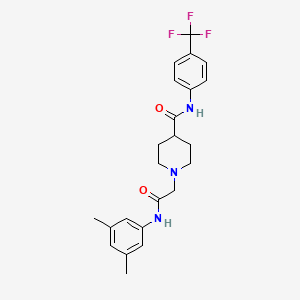
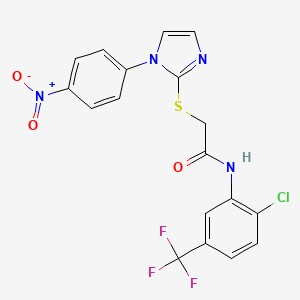
![3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2952502.png)
